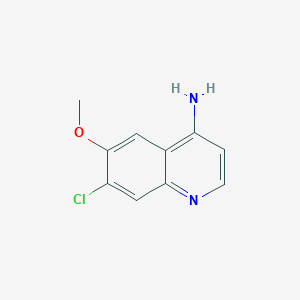

7-Chloro-6-methoxyquinolin-4-amine

Description

The Quinoline (B57606) Moiety as a Privileged Scaffold in Medicinal Chemistry Research

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold." This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The structural rigidity and the presence of a nitrogen atom in the quinoline core provide a unique three-dimensional arrangement that allows for specific interactions with various biological targets, including enzymes and receptors. This inherent ability to bind to diverse biological macromolecules has made the quinoline scaffold a fertile ground for the development of therapeutic agents across different disease areas.

The versatility of the quinoline ring is further enhanced by the ease with which it can be chemically modified at various positions. This allows for the fine-tuning of its physicochemical properties and biological activity, enabling medicinal chemists to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Emergence of 4-Aminoquinoline (B48711) Derivatives as Subjects of Contemporary Research Interest

Within the broad family of quinoline-based compounds, the 4-aminoquinoline derivatives have carved out a significant niche in contemporary research. Historically, this class of compounds gained prominence with the discovery of chloroquine (B1663885), a potent antimalarial agent. The 4-aminoquinoline core is crucial for the antimalarial activity of these compounds. nih.gov

Beyond their established role in combating malaria, recent research has unveiled the potential of 4-aminoquinoline derivatives in other therapeutic areas, most notably in oncology. researchgate.net Studies have shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines. researchgate.netmdpi.comnih.govmdpi.com This has spurred a wave of investigations into the synthesis and biological evaluation of novel 4-aminoquinoline analogues with the aim of developing new anticancer agents. The exploration of hybrid molecules, which combine the 4-aminoquinoline scaffold with other pharmacologically active moieties, has also been a fruitful area of research, yielding compounds with potent antiproliferative activities. nih.gov

Rationale for Investigating 7-Chloro-6-methoxyquinolin-4-amine and its Analogues in Chemical Biology

The specific investigation of this compound and its analogues is driven by the principles of structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications influence a molecule's biological activity. The 7-chloro-4-aminoquinoline core is a well-established pharmacophore with known biological activities, including antiprotozoal and anticancer effects. researchgate.netnih.govnih.gov

The introduction of a methoxy (B1213986) group at the 6-position of this scaffold is a strategic modification aimed at exploring its impact on the compound's biological profile. Substituents on the quinoline ring can significantly influence factors such as electronic distribution, lipophilicity, and steric hindrance, all of which can affect how the molecule interacts with its biological target.

While some studies on 7-substituted 4-aminoquinolines have shown that a methoxy group at the 7-position can lead to inactivity against certain strains of Plasmodium falciparum, the placement of this group at the 6-position in conjunction with a 7-chloro substituent presents a different chemical entity with potentially distinct biological properties. nih.gov The rationale for investigating this compound is to systematically probe the effect of this specific substitution pattern on the known activities of the 7-chloro-4-aminoquinoline scaffold and to potentially uncover novel biological targets or mechanisms of action. The exploration of such analogues is a key strategy in the quest for new and more effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-methoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEVJGSPIISIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Activities of 7 Chloro 6 Methoxyquinolin 4 Amine and Its Analogues

Antiproliferative and Antitumor Research (In Vitro and In Vivo Preclinical Models)

The quinoline (B57606) scaffold is a key feature in many compounds with demonstrated biological activity. Researchers have explored modifications of this structure to develop new potential anticancer agents.

Evaluation against Human Cancer Cell Lines (e.g., Colorectal, Liver, Lung, Ovarian, Breast Carcinomas)

A number of studies have investigated the in vitro antiproliferative effects of 7-Chloro-6-methoxyquinolin-4-amine analogues against a variety of human cancer cell lines.

One study synthesized a series of 4-aminoquinoline (B48711) derivatives and tested their cytotoxic effects on two human breast cancer cell lines, MCF7 and MDA-MB-468. nih.gov While all the compounds showed some level of effectiveness, a derivative with a 7-chloro substitution, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB-468 cells. nih.gov However, replacing the chloro group with a methoxy (B1213986) group resulted in decreased cytotoxicity against this cell line. nih.gov

Another study focused on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids. These compounds were evaluated for their antiproliferative activities on several tumor cell lines, including CaCo-2 (colorectal), MCF-7 (breast), and various leukemia and lymphoma cell lines. mdpi.com Three compounds with an unsubstituted benzimidazole (B57391) ring demonstrated strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM, and were effective at suppressing cell cycle progression in leukemia and lymphoma cells. mdpi.com

A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which shares a methoxy-substituted quinoline-like core, exhibited extremely high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to subnanomolar range. nih.gov This compound showed significant activity against cell lines from various cancer types, including lung (NCI-H460, NCI-H522), melanoma (SK-MEL-5, UACC-62), and breast (MDA-MB-468). nih.gov

Further research on organotin(IV) carboxylate compounds, which incorporated propanoic acid derivatives, also demonstrated antiproliferative activity against human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cell lines. nih.gov The triphenyltin(IV) compounds, in particular, showed IC50 values ranging from 0.100 to 0.758 µM. nih.gov

The antiproliferative efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine was investigated in colon cancer cells, where it was found to induce intrinsic apoptosis. utoledo.edu

Interactive Data Table: In Vitro Antiproliferative Activity of Selected Compounds

| Compound/Analogue | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 µM | nih.gov |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | Leukemia/Lymphoma | 0.4 - 8 µM | mdpi.com |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (8d) | Leukemia/Lymphoma | 0.4 - 8 µM | mdpi.com |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (12d) | Leukemia/Lymphoma | 0.4 - 8 µM | mdpi.com |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | NCI-H460 (Lung) | 0.397 nM | nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | SK-MEL-5 (Melanoma) | 0.400 nM | nih.gov |

| Triphenyltin(IV) compounds | PC-3, HT-29, MCF-7, HepG2 | 0.100 - 0.758 µM | nih.gov |

Assessment in Preclinical Animal Models of Tumor Growth

The in vivo antitumor activity of promising compounds identified from in vitro screening has also been evaluated in preclinical animal models.

The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was assessed in nude mice with NCI-H460 lung cancer xenografts. nih.gov At a dose of 1.0 mg/kg administered intravenously every 5 days for 3 weeks, this compound inhibited tumor growth by 62% without causing obvious toxic effects. nih.gov

Antiprotozoal Research Efficacy

The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, and research has extended to its efficacy against other protozoan parasites.

Antiplasmodial Activity against Plasmodium falciparum (Chloroquine-Sensitive and Resistant Strains)

Structure-activity relationship (SAR) studies have been conducted on 4-aminoquinolines to understand the impact of different substituents on their antiplasmodial activity.

One study examined a series of 7-substituted 4-aminoquinolines. nih.gov It was found that 7-iodo- and 7-bromo-AQs were as active as the corresponding 7-chloro-AQs against both chloroquine-susceptible and -resistant P. falciparum strains, with IC50 values ranging from 3-12 nM. nih.gov In contrast, most 7-methoxy-AQs were found to be inactive against both susceptible (IC50s of 17-150 nM) and resistant strains (IC50s of 90-3000 nM). nih.gov

Another research effort focused on optimizing the 4(1H)-quinolone series and identified compounds with a 6-chloro-7-methoxy substitution pattern that exhibited excellent biological activities. nih.gov These compounds, including ELQ-300 and P4Q-391, were highly efficacious against both blood and liver stages of the malaria parasite. nih.gov In vivo studies using Plasmodium berghei in mice showed that these 4(1H)-quinolones were able to reduce parasitemia by over 99% after 6 days. nih.gov

A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, demonstrated excellent in vitro activity against drug-resistant P. falciparum parasites and was also active against P. vivax field isolates. mdpi.comnih.gov In vivo, MG3 was orally active in mouse models of malaria (P. berghei, P. chabaudi, and P. yoelii) with efficacy comparable to or better than chloroquine (B1663885). nih.gov

**Interactive Data Table: Antiplasmodial Activity of Quinolone Analogues against *P. falciparum***

| Compound/Analogue | Strain(s) | Activity (IC50) | Reference |

| 7-Iodo/Bromo-AQs | Chloroquine-susceptible & resistant | 3-12 nM | nih.gov |

| 7-Methoxy-AQs | Chloroquine-susceptible | 17-150 nM | nih.gov |

| 7-Methoxy-AQs | Chloroquine-resistant | 90-3000 nM | nih.gov |

| ELQ-300 / P4Q-391 | W2 and TM90-C2B | Low-nanomolar EC50 values | nih.gov |

| MG3 | Drug-resistant P. falciparum | Excellent in vitro activity | mdpi.comnih.gov |

Antitrypanosomal Activity against Trypanosoma brucei rhodesiense

Research has also explored the potential of quinoline-based compounds and other structures against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis.

While direct studies on this compound against T. b. rhodesiense are not detailed in the provided context, related research highlights the potential of similar scaffolds. For instance, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have shown promising antitrypanosomal activity, with some analogues exhibiting EC50 values in the sub-micromolar range against T. b. rhodesiense. escholarship.org

Studies on other classes of compounds, such as purine (B94841) nucleosides, have shown that their O-acetylated derivatives can have significantly enhanced in vitro antitrypanosomal activity against T. b. rhodesiense. nih.gov Additionally, flavonoids like quercetin (B1663063) and myricetin (B1677590) have demonstrated noteworthy activity against T. brucei. nih.gov

Antimicrobial Research Applications

The antimicrobial potential of quinoline derivatives has also been a subject of investigation. A study on a new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides revealed their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as unicellular fungi. nih.gov One particular compound, 3l, showed the highest effect against E. coli and C. albicans with MIC values of 7.812 and 31.125 µg/mL, respectively. nih.gov This compound also demonstrated significant antibiofilm activity. nih.gov

Investigations into Other Biological Activities

Beyond their antimicrobial effects, derivatives of this compound have been explored for other potential therapeutic applications, including antiviral and antioxidant activities.

Research into the antiviral properties of 7-chloro-4-aminoquinoline derivatives has been noted in the context of their broad pharmacological profiles. While specific data on the antiviral assessments of this compound itself is limited in the provided context, the broader class of 4-aminoquinolines has been a subject of interest for various therapeutic effects, which can include antiviral action. For instance, quinazolinone derivatives, a related class of heterocyclic compounds, have been reported to exhibit antiviral activities. derpharmachemica.com

A study on novel 7-chloroquinoline (B30040) derivatives also included an evaluation of their radical scavenging activity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net Compounds 5 (2,7-dichloroquinoline-3-carbonitrile) and 6 (2,7-dichloroquinoline-3-carboxamide) displayed the most potent antioxidant activity, with IC50 values of 2.17 and 0.31 µg/mL, respectively. researchgate.net The activity of compound 6 was notably stronger than that of the standard antioxidant, ascorbic acid (IC50 of 2.41 µg/mL). researchgate.net

Table 3: Antioxidant Activity of 7-Chloroquinoline Analogues

| Compound | Assay | IC50 Value | Standard (Ascorbic Acid) IC50 | Reference |

|---|---|---|---|---|

| 5 | DPPH | 2.17 µg/mL | 2.41 µg/mL | researchgate.net |

| 6 | DPPH | 0.31 µg/mL | 2.41 µg/mL | researchgate.net |

Structure Activity Relationship Sar Studies for 7 Chloro 6 Methoxyquinolin 4 Amine Derivatives

Positional and Substituent Effects on Biological Activity of the Quinoline (B57606) Core

The specific placement and characteristics of substituents on the quinoline core are critical determinants of the molecule's biological activity. biointerfaceresearch.com Research has consistently shown that modifications at the C-4, C-6, and C-7 positions can dramatically alter the efficacy and selectivity of these compounds. nih.govnih.gov

The presence of a chlorine atom at the C-7 position of the quinoline ring is a crucial feature for the biological activity of many derivatives. chemrxiv.org This has been empirically observed in numerous studies where the introduction of chlorine at this specific location enhances the therapeutic effects of the parent molecule. eurochlor.org The electron-withdrawing nature of the chlorine atom can influence the pKa of the quinoline ring nitrogen and the side chain amino group, which in turn affects the compound's accumulation in target cellular compartments. nih.gov

The C-7 chloro substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org Furthermore, in the context of antiplasmodial activity, electron-withdrawing groups at the 7-position, such as chlorine, have been demonstrated to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This modulation of basicity is a key factor in the activity of these compounds. The introduction of a chlorine atom can also increase the lipophilicity of the molecule, which may improve its ability to cross biological membranes. researchgate.net

The methoxy (B1213986) group at the C-6 position also plays a significant role in modulating the biological profile of quinoline derivatives. nbinno.com This group can influence the molecule's electronic properties and its interactions with biological targets. nih.gov In some instances, the presence of a methoxy group at C-6 has been associated with increased antibacterial activity when compared to derivatives with a methyl group or no substitution at that position. nih.gov

The substituent at the 4-amino position and the length of the linker connecting it to other functionalities are critical for the biological activity of quinoline derivatives. biointerfaceresearch.comcore.ac.uk The nature of the amino side chain can significantly impact the compound's interaction with its target, as well as its pharmacokinetic properties. nih.govrsc.org

The length of the side chain has been identified as a more critical factor than stereochemistry in the antibacterial activity of certain 4-aminoalcohol quinoline derivatives. nih.gov For instance, in a series of 7-chloro-(4-thioalkylquinoline) derivatives, the cytotoxic activity was correlated with the length of the spacer between the quinoline core and an aromatic ester, with a two or three-carbon spacer showing optimal activity. mdpi.com This suggests that the distance and flexibility of the side chain are crucial for proper binding to the biological target.

The type of substituent on the amino group is also pivotal. For example, in a study of 4-aminoquinoline (B48711) derivatives, those substituted with a bi-aryl group at the 7-position were found to be the most potent against both chloroquine-sensitive and resistant strains of malaria. biointerfaceresearch.com

Table 1: Impact of Side Chain Modifications on Biological Activity

| Compound Series | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-aminoalcohol quinoline derivatives | Side chain length | More important than stereochemistry for antibacterial activity. | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | Spacer length between quinoline and aromatic ester | Cytotoxicity correlated with a 2 or 3 carbon spacer. | mdpi.com |

| 4-aminoquinoline derivatives | Bi-aryl substituent at 7-position | Most potent antimalarial activity. | biointerfaceresearch.com |

Electronic and Steric Factors Governing Activity

The biological activity of 7-Chloro-6-methoxyquinolin-4-amine derivatives is governed by a complex interplay of electronic and steric factors. nih.gov The electron-donating or electron-withdrawing nature of substituents, as well as their size and shape, can significantly influence the molecule's interaction with its biological target. thesciencein.org

For example, in a study of quinazolin-2-amine derivatives, the introduction of a strong electron-withdrawing fluorine atom at the para-position of a phenyl group led to an improvement in binding activity compared to a strong electron-donating methoxy group. acs.org This highlights the importance of electronic effects in ligand-receptor interactions. Conversely, the introduction of larger hydrophobic fragments did not necessarily increase binding activity, indicating that steric bulk can also play a limiting role. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives revealed that the key features for receptor binding include an electrostatic interaction between a protonated amine and a nucleophilic site on the receptor, complemented by short-range attractive (polar and dispersive) and repulsive (steric) interactions. sigmaaldrich.com

Hybridization Strategies and their SAR Implications

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively employed to develop novel quinoline derivatives with enhanced biological activities. nih.govthesciencein.org The Structure-Activity Relationship (SAR) of these hybrid molecules provides valuable insights into the synergistic effects of the combined moieties. core.ac.uk

For instance, quinoline-pyrimidine hybrids have been synthesized to overcome drug resistance and enhance the properties of the parent molecules. thesciencein.org The type of linkage combining the quinoline and pyrimidine (B1678525) moieties is a critical factor influencing the activity of these hybrids. thesciencein.org Similarly, the hybridization of a quinoline scaffold with a triazole moiety has been shown to result in antileishmanial activity, with the presence of a chloro-substituent further enhancing this activity. rsc.org

Computational and Theoretical Studies Applied to 7 Chloro 6 Methoxyquinolin 4 Amine Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its protein target at the molecular level.

In the study of 7-chloroquinoline (B30040) derivatives, molecular docking has been instrumental in identifying potential inhibitors for a variety of biological targets. For instance, a series of chloroquine (B1663885) analogues were designed and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Molecular docking studies revealed that 4-((7-chloroquinolin-4-yl)amino)phenol exhibited a strong binding affinity to Mpro, with a binding energy of -7.8 kcal/mol. nih.gov This finding was a key factor in its selection for synthesis and further investigation. nih.gov

Similarly, in the context of anticancer research, new hybrids of 7-chloro-4-aminoquinoline and benzimidazole (B57391) were synthesized and their interactions with tyrosine-protein kinase c-Src were analyzed using molecular docking. mdpi.com One of the compounds, 12d, demonstrated a significant binding energy of -119.99 kcal/mol and formed hydrogen bonds with crucial amino acid residues (Glu310 and Asp404) in the active site of the enzyme. mdpi.com

Furthermore, molecular docking has been applied to investigate the antimalarial and antitubercular potential of 7-chloroquinoline derivatives. sci-hub.se In one study, newly synthesized compounds were docked against shikimate kinase for antitubercular activity and hypoxanthine-guanine phosphoribosyltransferase for antimalarial activity to understand the structural requirements for their biological functions. sci-hub.se Structure-activity relationship (SAR) studies on 4-aminoquinoline (B48711) pharmacophores have highlighted that the 7-chloro and 4-amino groups are crucial for π-π interactions and association with heme, which is essential for inhibiting β-hematin formation in the malaria parasite. nih.gov

The following table summarizes the binding affinities of selected 7-Chloro-6-methoxyquinolin-4-amine analogues and related compounds to their respective protein targets as determined by molecular docking studies.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Mpro | -7.8 | nih.gov |

| 4-((7-chloro-2-methoxybenzo[b] nih.govmdpi.comnaphthyridin-10-yl)amino)phenol | SARS-CoV-2 Mpro | -8.3 | nih.gov |

| Compound 12d (a 7-chloro-4-aminoquinoline-benzimidazole hybrid) | c-Src | -119.99 | mdpi.com |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives (range) | COVID-19 (6LU7) | -5.4 to -8.1 | researchgate.net |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties, including electronic energies, molecular orbitals, and reactivity descriptors.

While specific DFT studies focused solely on this compound were not found in the provided search results, research on structurally related compounds like chlorohydroquinones offers insights into the potential applications of this methodology. researchgate.net DFT calculations, often performed with basis sets like 6-31G, can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

For instance, in the study of chlorohydroquinone (B41787) compounds, DFT calculations showed that these compounds are less stable when analyzed using the DFT method compared to the Hartree-Fock (HF) technique, suggesting a higher degree of chemical reactivity. researchgate.net These calculations can also predict other quantum chemical properties such as electronegativity, dipole moment, and ionization potential, which are influenced by the number and position of substituent groups like chlorine atoms. researchgate.net

The following table illustrates the type of data that can be generated from DFT calculations, based on the study of chlorohydroquinone compounds.

| Quantum Chemical Property | 2-chlorobenzene-1,4-diol (DFT/6-31G) | Unit | Reference |

| HOMO Energy | -7.07 | eV | researchgate.net |

| LUMO Energy | -2.99 | eV | researchgate.net |

| HOMO-LUMO Energy Gap | 4.08 | eV | researchgate.net |

| Ionization Potential | 7.07 | eV | researchgate.net |

| Electron Affinity | 2.99 | eV | researchgate.net |

| Molecular Hardness | 2.04 | eV | researchgate.net |

| Molecular Softness | 0.49 | eV | researchgate.net |

| Electronegativity | 3.26 | eV | researchgate.net |

| Dipole Moment | -3.60 | Debye | researchgate.net |

In Silico Prediction of Pharmacokinetic-Relevant Parameters (excluding toxicity)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com Various computational models and software tools are employed to estimate these parameters, guiding the design and selection of compounds for synthesis and further testing. mdpi.com

For novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, in silico ADME properties were investigated to assess their drug-like characteristics. nih.gov Parameters such as lipophilicity (MLOGP), aqueous solubility (log S), and the fraction of sp3 hybridized carbons are calculated. nih.gov For example, compound 5e, despite its potent anticancer activity, was predicted to have high lipophilicity and poor water solubility, which could hinder its oral bioavailability. nih.gov

The SwissADME web tool is a commonly used platform for these predictions. mdpi.com For a series of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives, parameters like the topological polar surface area (TPSA) were determined. semanticscholar.org Compounds with a TPSA greater than 140 Ų are often associated with poor absorption and permeation. semanticscholar.org

The table below presents a selection of predicted pharmacokinetic parameters for different series of 7-chloroquinoline analogues.

| Compound Series | Predicted Parameter | Value/Range | Significance | Reference |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (compound 5e) | MLOGP | > 4.15 | High lipophilicity, potential for poor oral drug | nih.gov |

| log S | < -6 | Poor water solubility | nih.gov | |

| (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives (compounds 7-18) | TPSA | < 140 Ų (exceptions noted for compounds 3-6) | Suggests potentially poor absorption or permeation | semanticscholar.org |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | TPSA | Within acceptable region for suitable absorption | Favorable absorption predicted | researchgate.net |

| BBB Permeability | No BBB permeability (except for compounds I and IIg) | Limited brain penetration | researchgate.net |

These in silico predictions are invaluable for prioritizing compounds and guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of this compound analogues for various therapeutic applications.

7 Chloro 6 Methoxyquinolin 4 Amine and Its Role in the Development of Advanced Chemical Entities

Utilization as a Synthetic Intermediate for Complex Molecules

The strategic placement of reactive and modulating groups makes 7-Chloro-6-methoxyquinolin-4-amine a valuable building block in multi-step synthesis. The 4-amino group serves as a key nucleophile or a point for further functionalization, while the 7-chloro and 6-methoxy groups influence the molecule's reactivity and physicochemical properties.

While the specific use of this compound as a direct precursor for the tyrosine kinase inhibitor Bosutinib is not documented in primary literature, an analysis of Bosutinib's structure is informative. Bosutinib is chemically identified as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile. cancer.govderpharmachemica.comfda.govwikipedia.orgnih.gov Its core is a 6-methoxy-7-propoxy-quinoline, which differs from the title compound.

However, the synthesis of Bosutinib and other kinase inhibitors like Gefitinib and Lapatinib relies heavily on intermediates that share features with this compound, namely a halogenated and methoxy-substituted quinoline (B57606) or quinazoline (B50416) core. nih.govnih.govnih.govmdpi.com For instance, the synthesis of Bosutinib involves a key intermediate, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, which is then reacted with 2,4-dichloro-5-methoxyaniline. nih.gov This highlights the importance of a chloro-substituted quinoline as a versatile precursor that allows for the introduction of various side chains and functionalities through nucleophilic substitution reactions. The 4-chloro group is an excellent leaving group, enabling the construction of the 4-anilino linkage characteristic of many tyrosine kinase inhibitors.

The general synthetic strategy for such complex molecules underscores the potential of the this compound scaffold. The 4-amino group can be derived from a 4-chloro precursor, making compounds like 4,7-dichloro-6-methoxyquinoline (B3289488) essential intermediates. The presence of the 6-methoxy group is also crucial, as it is a common feature in many kinase inhibitors, contributing to binding affinity and pharmacokinetic properties.

Design and Synthesis of Novel Hybrid Quinolines Featuring the this compound Moiety

Molecular hybridization is a powerful strategy in drug discovery, where two or more pharmacophores are combined into a single molecule to create agents with improved affinity, dual-action capabilities, or the ability to overcome drug resistance. While specific examples of hybrid molecules derived directly from this compound are not extensively reported, the broader 7-chloro-4-aminoquinoline nucleus is a well-established platform for creating such hybrids. nih.govresearchgate.net

These synthetic strategies provide a clear blueprint for how the this compound moiety could be utilized. A common approach involves the reaction of a 4,7-dichloroquinoline (B193633) derivative with a linker molecule that contains a separate pharmacophore. For example, researchers have synthesized hybrids of 7-chloroquinoline (B30040) and pyrazoline, a heterocyclic ring known for its diverse biological activities. nih.gov In such a synthesis, the 4-chloro position of the quinoline ring is targeted for nucleophilic substitution by an amino-functionalized chalcone, which then undergoes cyclization to form the pyrazoline ring.

The rationale behind creating these hybrid molecules is often to combine the known antimalarial or anticancer properties of the 7-chloro-4-aminoquinoline core with the pharmacological effects of another moiety. This can lead to synergistic effects or a broader spectrum of activity. The 6-methoxy group in the this compound scaffold would further modulate the electronic and steric properties of the resulting hybrid, potentially influencing its target binding and ADME (absorption, distribution, metabolism, and excretion) profile.

A hypothetical synthetic scheme for a hybrid molecule could involve reacting 4,7-dichloro-6-methoxyquinoline with a bifunctional linker, followed by the introduction of a second pharmacophore. The research findings for related compounds suggest that such hybrids are a promising area for exploration. nih.govresearchgate.net

Comparative Analysis with Other Therapeutically Relevant Quinoline Scaffolds

The therapeutic utility of a quinoline-based drug is highly dependent on the substitution pattern of the quinoline ring. A comparative analysis of the this compound scaffold with those found in approved drugs like Bosutinib, Gefitinib, and Lapatinib reveals the subtle yet critical role of each substituent.

| Feature | This compound Scaffold | Bosutinib Scaffold fda.govnih.gov | Gefitinib Scaffold mdpi.comnih.gov | Lapatinib Scaffold nih.govgoogle.com |

| Core Heterocycle | Quinoline | Quinoline | Quinazoline | Quinazoline |

| Position 4 | Amino | 4-Anilino | 4-Anilino | 4-Anilino |

| Position 6 | Methoxy (B1213986) | Methoxy | Methoxy (propoxy side chain) | Furan (B31954) |

| Position 7 | Chloro | Propoxy (with methylpiperazine) | Methoxy | - |

| Key Synthetic Feature | 7-Chloro group as a handle for modification; 4-amino group for linkage. | 7-Alkoxy side chain for solubility and binding; 3-carbonitrile group. | Quinazoline core; 6,7-dialkoxy pattern. | Quinazoline core; bulky furan group at C-6. |

This comparative analysis highlights several key points. The switch from a quinoline to a quinazoline core, as seen in Gefitinib and Lapatinib, significantly alters the molecule's geometry and electronic properties. nih.govmdpi.comnih.gov The 7-chloro group in the title scaffold is a versatile synthetic handle, but in many modern kinase inhibitors, this position is occupied by an alkoxy group to enhance solubility and target engagement, as seen in Bosutinib. derpharmachemica.comnih.gov

The 6-methoxy group is a recurring feature across several of these scaffolds, suggesting its importance for biological activity, likely through hydrogen bonding or favorable steric interactions within the target protein's active site. nih.gov The 4-anilino substitution, common to all the compared drugs, is a hallmark of many Type I and Type II kinase inhibitors, providing a crucial interaction with the hinge region of the kinase domain.

The this compound scaffold, therefore, represents a valuable starting point. The 7-chloro group allows for the introduction of diverse side chains via nucleophilic aromatic substitution, enabling the synthesis of a library of compounds for screening. The 6-methoxy and 4-amino groups provide the foundational elements for kinase binding. While it may not be the final core in a drug like Bosutinib, it serves as an excellent intermediate platform for the exploration and development of new, advanced chemical entities.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 7-Chloro-6-methoxyquinolin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 4,7-dichloroquinoline with ammonia or substituted amines under reflux conditions in polar solvents like ethanol or methanol. Key parameters include temperature control (70–80°C), reaction duration (6–12 hours), and stoichiometric excess of the amine nucleophile to drive the reaction . Derivatives can be further functionalized using methanesulfonyl chloride or alkylating agents under inert atmospheres (e.g., nitrogen), followed by purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodology :

- NMR :

- ¹H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (quinoline ring) and methoxy (-OCH₃) singlet near δ 3.9 ppm.

- ¹³C NMR : Confirm the presence of the methoxy carbon (δ ~55 ppm) and chlorine-substituted carbons (δ ~125–135 ppm).

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and N-H (amine, ~3300–3500 cm⁻¹).

- Mass Spectrometry : Base peak at m/z 196.6 (M⁺) with characteristic fragmentation patterns for the quinoline backbone .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Methodology : Use in vitro assays such as:

- Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Compare results with structurally related compounds (e.g., chloroquine derivatives) to establish baseline activity .

Advanced Research Questions

Q. What strategies enable the design of novel derivatives of this compound with enhanced bioactivity?

- Methodology :

- Functionalization : Introduce substituents at the 4-amino or 6-methoxy positions via alkylation, acylation, or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Heterocyclic Hybrids : Synthesize triazole or diazepane hybrids (e.g., using click chemistry) to improve pharmacokinetic properties .

- SAR Insights : Prioritize derivatives with electron-withdrawing groups (e.g., -CF₃) at the quinoline 3-position, which enhance binding to microbial targets .

Q. How can structure-activity relationship (SAR) studies systematically evaluate quinoline derivatives like this compound?

- Methodology :

- Variable Substituent Analysis : Compare MIC/IC₅₀ values of analogs with different substituents (e.g., -OCH₃ vs. -Cl vs. -NH₂) to identify critical pharmacophores.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like Plasmodium falciparum enzymes or topoisomerases .

- Data Normalization : Use standardized protocols (e.g., CLSI guidelines) to minimize inter-lab variability in biological assays .

Q. What computational approaches are suitable for predicting the binding mode of this compound to therapeutic targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., with GROMACS) over 100-ns trajectories.

- Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to evaluate electrostatic potential surfaces and H-bonding propensity .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrophobic pockets, hydrogen bond donors) using tools like Schrödinger’s Phase .

Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives across studies?

- Methodology :

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers.

- Experimental Replication : Repeat assays under controlled conditions (e.g., fixed pH, serum concentration) to isolate confounding factors.

- Structural Verification : Confirm compound purity and identity via X-ray crystallography (using SHELXL for refinement) to rule out synthetic variability .

Q. What best practices ensure accurate crystallographic refinement of this compound derivatives?

- Methodology :

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve Cl and O atoms unambiguously.

- Refinement Software : Employ SHELXL for anisotropic displacement parameters and hydrogen atom positioning. Validate with R-factors (<5%) and goodness-of-fit (~1.0) .

- Twinned Data Handling : For challenging crystals, apply twin law matrices (e.g., BASF scale factor in SHELX) to deconvolute overlapping reflections .

Data Contradiction Analysis

- Example : Variations in MIC values for similar compounds (e.g., 7-Chloroquinolin-4-ol vs. 3-Bromoquinolin-4-ol) may arise from differences in assay protocols (e.g., inoculum size, growth media). Standardize testing using CLSI guidelines and include positive controls (e.g., chloroquine) for cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.